GSK1059865 -

GSK1059865

Catalog Number: EVT-255255
CAS Number:
Molecular Formula: C20H23BrFN3O2
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone, more commonly known as GSK1059865, is a potent and highly selective antagonist of the orexin-1 receptor (OX1R) [, , , , ]. Orexins are neuropeptides that play a crucial role in various physiological functions, including wakefulness, appetite regulation, and reward processing. As a selective OX1R antagonist, GSK1059865 is a valuable tool in scientific research to investigate the specific roles of OX1R in these processes.

Source and Classification

GSK1059865 is classified as a piperidine derivative, specifically designed to target the orexin 1 receptor. It has been synthesized through various methods to ensure high selectivity and potency against OX1R while minimizing interactions with other receptors such as orexin 2 receptor (OX2R) and various neurotransmitter receptors .

Synthesis Analysis

Methods and Technical Details

Key steps in the synthesis include:

  • Formation of key intermediates: Utilizing specific reagents to create necessary functional groups.
  • Purification: Employing techniques such as chromatography to isolate GSK1059865 from byproducts.
  • Characterization: Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Molecular Structure Analysis

Structure and Data

GSK1059865 has a complex molecular structure characterized by its piperidine core, which is substituted with various functional groups that enhance its binding affinity for OX1R. The molecular formula is C15_{15}H18_{18}N4_{4}O, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological activity.

Key Structural Features:

  • Piperidine ring: Central to its structure, providing a basic amine functionality.
  • Aromatic substituents: Contributing to hydrophobic interactions with the receptor.
  • Functional groups: Enhancing selectivity for OX1R over OX2R.
Chemical Reactions Analysis

Reactions and Technical Details

GSK1059865 undergoes several chemical reactions that are relevant to its functionality:

  • Oxidation: Can be oxidized under specific conditions to modify its functional groups.
  • Reduction: Reduction reactions can alter specific moieties within the compound, potentially affecting its pharmacological profile.
  • Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for structural modifications that may enhance efficacy or reduce side effects .
Mechanism of Action

Process and Data

GSK1059865 functions primarily as an antagonist at the orexin 1 receptor. By binding to this receptor, it inhibits its activity, leading to a decrease in orexin signaling pathways. This inhibition results in reduced motivation for reward-seeking behaviors, particularly in contexts related to alcohol consumption.

Mechanistic Insights:

  • Binding Affinity: GSK1059865 exhibits a binding constant (KB_B) of approximately 2 nM for OX1R, demonstrating high affinity.
  • Cellular Effects: Studies have shown that GSK1059865 significantly reduces ethanol intake in animal models exposed to chronic intermittent ethanol, highlighting its potential therapeutic effects on alcohol use disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK1059865 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.33 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding its behavior in biological systems and its potential as a therapeutic agent.

Applications

Scientific Uses

GSK1059865 has been primarily explored for its applications in:

  • Alcohol Use Disorders: Its ability to reduce alcohol consumption makes it a candidate for treating alcohol dependence.
  • Sleep Disorders: Due to its antagonistic action on orexin receptors, it may also hold promise for managing conditions like insomnia or other sleep-related disorders.
  • Neuroscience Research: As a tool compound, GSK1059865 is used in research settings to study the role of orexin signaling in behavior and physiology .
Introduction to the Orexinergic System and OX1R Pharmacology

The orexin (hypocretin) system comprises neuropeptides orexin-A and orexin-B produced exclusively in the lateral hypothalamus, which bind to G protein-coupled receptors OX1R and OX2R. These receptors exhibit distinct signaling properties and neuroanatomical distributions: OX1R couples primarily to Gq proteins, activating phospholipase C (PLC), increasing inositol trisphosphate (IP3), and elevating intracellular calcium. In contrast, OX2R signals through both Gq and Gi/o proteins, enabling broader modulation of neuronal excitability [3] [8]. The receptors show differential CNS expression, with OX1R densely localized in reward-processing regions like the ventral tegmental area (VTA), locus coeruleus, and prefrontal cortex, while OX2R predominates in arousal-regulating areas (e.g., tuberomammillary nucleus) [3] [5].

Table 1: Key Pharmacological Properties of Orexin Receptors

ReceptorPrimary G-Protein CouplingEndogenous Ligand AffinityKey Brain Regions
OX1RGq > GsOX-A (Kd ≈ 20-30 nM) >> OX-BVTA, prefrontal cortex, locus coeruleus
OX2RGq/GiOX-A ≈ OX-B (Kd ≈ 40 nM)Tuberomammillary nucleus, basal ganglia

GSK1059865 (chemical name: [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone) is a potent, brain-penetrant OX1R antagonist (molecular weight: 436.32 g/mol; CAS: 1191044-58-2). It exhibits high binding affinity (pKB = 8.77 ± 0.12) and >79-fold selectivity over OX2R, distinguishing it from earlier antagonists like SB-334867, which shows off-target activity at serotonin and adenosine receptors [1] [5] [7].

Neurobiological Role of Orexin Receptors in Reward Pathways

Orexin neurons project from the hypothalamus to mesocorticolimbic circuits, modulating dopamine release in the nucleus accumbens (NAc) and VTA. OX1R activation potentiates glutamatergic inputs to VTA dopamine neurons, enhancing salience attribution to reward-associated stimuli. Preclinical studies demonstrate that:

  • Conditioned Place Preference: GSK1059865 (10–30 mg/kg i.p.) blocks cocaine-induced place preference, indicating disruption of reward memory consolidation [8].
  • Ethanol Self-Administration: In dependent rodents, OX1R antagonism reduces motivation for ethanol under progressive-ratio schedules, confirming regulation of effort-related reward valuation [5].
  • Neuroimaging Evidence: Pharmacological MRI shows GSK1059865 attenuates amphetamine-induced activation in the extended amygdala and ventral striatum—key regions for incentive motivation [8].

Table 2: Effects of GSK1059865 in Preclinical Models of Reward Processing

Behavioral ParadigmSpeciesGSK1059865 DoseKey OutcomeProposed Mechanism
Cocaine conditioned place preferenceRat10–30 mg/kg i.p.↓ Preference for drug-paired contextBlockade of OX1R in VTA-NAc pathway
Ethanol self-administration (dependent)Mouse10–50 mg/kg i.p.↓ Breakpoint in progressive ratioReduced dopamine surge in NAc
Stress-induced reinstatementRat25 mg/kg i.p.↓ Ethanol seekingNormalization of CRF-OX1R crosstalk in BNST

OX1R Signaling in Addiction Neurocircuitry

Chronic substance use induces neuroadaptations in orexin circuitry:

  • Upregulation in Dependence: Ethanol-dependent mice show 2–3 fold higher prepro-orexin mRNA and increased OX1R density in the hypothalamus and amygdala after chronic intermittent ethanol (CIE) exposure [2] [5].
  • Compulsive Drug Seeking: In aversion-resistant drinking models, mice consuming ethanol adulterated with quinine exhibit persistent OX1R-dependent hyperactivity in the insular cortex and bed nucleus of the stria terminalis (BNST). GSK1059865 (25 mg/kg) suppresses quinine-resistant ethanol intake by >60%, indicating targeting of compulsivity pathways [6].
  • Stress Integration: OX1R activation amplifies CRF signaling in the BNST during withdrawal. GSK1059865 blocks yohimbine (α2-adrenergic antagonist)-induced reinstatement of ethanol seeking and attenuates stress-induced tachycardia by >50%, confirming central-peripheral integration of stress responses [3] [7].

Signaling cascades downstream of OX1R include:

  • PLC-IP3 Pathway: Receptor activation triggers IP3-mediated calcium release, enhancing neuronal excitability.
  • ERK Phosphorylation: Sustained ERK1/2 activation in the VTA stabilizes addictive behaviors.
  • NMDA Receptor Trafficking: OX1R potentiates NMDA currents in VTA dopamine neurons, facilitating synaptic plasticity [3] [8].

Rationale for Selective OX1R Antagonism in Substance Use Disorders

The clinical rationale for OX1R antagonists hinges on three observations:

  • Dependence-Specific Efficacy: GSK1059865 reduces ethanol intake in CIE-exposed dependent mice at lower doses (ED50 ≈ 15 mg/kg) than in non-dependent controls (effective only at 50 mg/kg). Sucrose intake remains unaffected, confirming selectivity for pathological motivation [2] [5].
  • Panic-Anxiety Comorbidity: In panic vulnerability models, GSK1059865 (3–10 mg/kg s.c.) blocks sodium lactate-induced cardiovascular arousal and escape behaviors without sedation, suggesting therapeutic potential for dual-diagnosis substance use and anxiety disorders [7].
  • Circadian Rhythm Preservation: Unlike dual orexin antagonists (e.g., suvorexant), GSK1059865 minimally alters sleep architecture in rodents at doses suppressing drug seeking, indicating dissociation between addiction and arousal pathways [8].

Mechanistically, OX1R antagonism uniquely targets the "overdrive" state in addiction:

"OX1R signaling is preferentially engaged during high-effort, high-motivation states. GSK1059865’s efficacy in dependent, but not moderate, drinkers reflects normalization of dysregulated orexinergic tone in compulsive reward seeking." [5]

Table 3: Selectivity Profile of GSK1059865 vs. Reference Compounds

AntagonistOX1R IC50 (nM)OX2R IC50 (nM)Selectivity Ratio (OX1R:OX2R)Key Off-Target Activities
GSK10598651.2951:79None reported (>100 assays)
SB-334867402,0001:505-HT2C, adenosine A2A/A3
ACT-3358273.01,1001:367ND

Properties

Product Name

GSK1059865

IUPAC Name

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

Molecular Formula

C20H23BrFN3O2

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1

InChI Key

TWCRHJLMMAYSTE-ZFWWWQNUSA-N

SMILES

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br

Synonyms

GSK-1059865; [(2S,5S)-2-[[(5-Bromo-2-pyridinyl)amino]methyl]-5-methyl-1-piperidinyl](3-fluoro-2-methoxyphenyl)-methanone; 5-Bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine

Canonical SMILES

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.